molecular formula C8H13NO4 B11834146 methyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate

methyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate

Cat. No.: B11834146
M. Wt: 187.19 g/mol
InChI Key: FSJSHMNGTSGXQP-RNFRBKRXSA-N
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Description

Methyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate is a chiral intermediate critical in the synthesis of atorvastatin, a blockbuster cholesterol-lowering drug. Its structure features a hexanoate backbone with hydroxyl groups at the 3R and 5R positions, a cyano group at C6, and a methyl ester at C1 (CAS: 125971-93-9; IUPAC: tert-butyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate) . The compound’s stereochemistry is pivotal for its biological activity, as the (3R,5R) configuration aligns with the pharmacophore required for inhibiting HMG-CoA reductase, the target enzyme in cholesterol biosynthesis .

Production of this intermediate heavily relies on biocatalytic methods. Engineered halohydrin dehalogenases (e.g., HheC variant V84G/W86F) have been optimized to enhance cyanolysis efficiency, achieving a 15-fold increase in activity and doubling volumetric productivity compared to wild-type enzymes . These advancements underscore its industrial relevance in green chemistry and large-scale pharmaceutical manufacturing .

Properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

methyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate

InChI

InChI=1S/C8H13NO4/c1-13-8(12)5-7(11)4-6(10)2-3-9/h6-7,10-11H,2,4-5H2,1H3/t6-,7-/m1/s1

InChI Key

FSJSHMNGTSGXQP-RNFRBKRXSA-N

Isomeric SMILES

COC(=O)C[C@@H](C[C@@H](CC#N)O)O

Canonical SMILES

COC(=O)CC(CC(CC#N)O)O

Origin of Product

United States

Preparation Methods

Biocatalytic Reduction of Ketone Precursors

The most well-documented strategy for synthesizing (3R,5R)-configured dihydroxy esters involves ketoreductase (KRED)-catalyzed asymmetric reduction of β-keto esters. For the methyl ester variant, the substrate (R)-6-cyano-5-hydroxy-3-oxohexanoate methyl ester undergoes enzymatic reduction using co-expressed KRED and glucose dehydrogenase (GDH) in recombinant E. coli systems. Key parameters include:

Table 1: Optimized Conditions for Enzymatic Reduction

ParameterValue/RangeImpact on Reaction Efficiency
Substrate concentration150–250 g/LHigher concentrations reduce volumetric productivity but improve cost efficiency
pH6.0–8.0 (optimal 7.0)Neutral pH stabilizes enzyme activity and cofactor (NADPH) regeneration
Temperature20–45°CModerate temperatures (25–30°C) balance reaction rate and enzyme denaturation
Enzyme loading (KRED:GDH)1:1–1:3 mass ratioCo-expression minimizes fermentation complexity and cost
Cofactor (NADP+)0.001–0.01 wt%Substoichiometric amounts suffice due to GDH-mediated regeneration

This method achieves >95% conversion and >99.9% enantiomeric excess (ee) for tert-butyl analogs, suggesting comparable performance for the methyl ester with optimized solubility.

Chemical Synthesis Routes

Asymmetric Cyanohydrin Formation

A multi-step chemical approach adapted from tert-butyl ester synthesis involves:

  • Methyl Acetoacetate Alkylation : Reacting methyl acetoacetate with a cyanide source (e.g., acetone cyanohydrin) to form the cyanohydrin intermediate.

  • Stereoselective Reduction : Using chiral catalysts (e.g., Corey-Bakshi-Shibata) to reduce the ketone to the (3R,5R)-diol.

Table 2: Key Challenges in Chemical Synthesis

StepChallengeMitigation Strategy
Cyanohydrin formationLow stereocontrolEnzymatic catalysis or chiral auxiliaries
Diastereomer separationPoor chromatographic resolutionCrystallization-driven purification
Yield optimizationSide reactions (e.g., over-reduction)Controlled stoichiometry and low temps

While chemical methods avoid fermentation infrastructure, they face hurdles in achieving high optical purity (>99%) at scale.

Hybrid Chemoenzymatic Approaches

Dynamic Kinetic Resolution (DKR)

Combining chemical catalysis with enzymatic resolution enhances efficiency:

  • Racemic Synthesis : Prepare methyl 6-cyano-3,5-diketohexanoate via Claisen condensation.

  • Enzymatic DKR : Use KRED and lipase cascades to concurrently reduce the 3-keto group and resolve stereochemistry.

Table 3: Advantages of Hybrid Methods

AdvantageDetail
Waste reductionTheoretical 100% yield from racemic substrates
Solvent compatibilityAqueous-organic biphasic systems enhance substrate solubility
ScalabilityCompatible with continuous flow reactors

Process Optimization and Industrial Considerations

Substrate Engineering

Replacing tert-butyl with methyl groups alters solubility and enzyme-substrate interactions:

  • Solubility : Methyl esters exhibit higher aqueous solubility (∼300 g/L vs. 150 g/L for tert-butyl), enabling concentrated batch reactions.

  • Enzyme Compatibility : KREDs may require mutagenesis to accommodate smaller ester groups, as active-site hydrophobicity often favors bulkier tert-butyl moieties.

Economic Analysis

Table 4: Cost Drivers in Large-Scale Production

FactorEnzymatic MethodChemical Method
Raw materials40% (substrate, enzymes)60% (catalysts, solvents)
Energy consumptionLow (25–30°C reactions)High (cryogenic steps)
Waste disposalMinimal (aqueous waste)Significant (organic solvents)

Chemical Reactions Analysis

Enzymatic Reduction of Ketone Precursors

The dihydroxy groups in methyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate are often introduced via enzymatic reduction of a ketone precursor. A ketoreductase (KRED) coupled with glucose dehydrogenase (GDH) enables stereoselective reduction while regenerating NAD(P)H cofactors.

Key Data:

ParameterValue/DetailsSource
Substrate(R)-6-Cyano-5-hydroxy-3-oxohexanoate
Enzyme SystemKRED + GDH co-expressed in E. coli
Reaction ConditionspH 5–8, 20–45°C, 1–48 hours
CofactorNADP (0.005–0.01 g/L)
Conversion Rate>95%
Optical Purity (ee)>99.9%

Mechanistic Insight :
The KRED transfers the 4-pro-R hydride from NADPH to the ketone, while a conserved tyrosine residue protonates the carbonyl oxygen, ensuring (3R,5R)-stereochemistry .

Chemical Reduction with Sodium Borohydride

The oxo intermediate can also be reduced chemically. Sodium borohydride (NaBH4) in tetrahydrofuran (THF)/methanol at cryogenic temperatures achieves diastereoselectivity.

Key Data:

ParameterValue/DetailsSource
Substrate6-Cyano-3-oxohexanoate ester
Reducing AgentNaBH4 (in THF/MeOH, -85°C to -97°C)
Reaction Time5 hours
Diastereomeric Excess>99%

Limitation : Harsher conditions compared to enzymatic methods may degrade sensitive functional groups .

Ester Hydrolysis

The methyl ester can undergo hydrolysis to yield the carboxylic acid, a precursor for further derivatization. While direct data on methyl ester hydrolysis is limited, analogous tert-butyl ester hydrolysis under acidic conditions (e.g., HCl) is documented .

Expected Pathway:

  • Conditions : Acidic (e.g., HCl) or basic (e.g., NaOH) aqueous media.

  • Product : (3R,5R)-6-Cyano-3,5-dihydroxyhexanoic acid.

Protection of Hydroxyl Groups

The hydroxyl groups at C3 and C5 are often protected to prevent undesired side reactions during synthesis. Common protecting groups include:

Protecting GroupReagentConditionsSource
AcetylAcetic anhydride/pyridineRoom temperature
TosylTosyl chloride/TEA0–10°C, 16 hours

Example : Tosylation of a hydroxyl group enables nucleophilic substitution (e.g., cyanide introduction) .

Nitrile Functionalization

The cyano group at C6 can be reduced to an amine or hydrolyzed to a carboxylic acid.

ReactionReagent/ConditionsProductSource
ReductionH₂/Pd-C or LiAlH₄6-Amino-3,5-dihydroxyhexanoate
HydrolysisH₂SO₄ (aq)/Heat6-Carboxy-3,5-dihydroxyhexanoate

Transesterification

The methyl ester can be converted to other esters (e.g., tert-butyl) via acid- or base-catalyzed transesterification.

ParameterValue/DetailsSource
CatalystH₂SO₄ or NaOMe
SolventAlcohol (e.g., tert-butanol)
TemperatureReflux

Oxidation Reactions

Controlled oxidation of the diol could yield diketones, though this is less common due to the compound’s role as a final intermediate. Potential oxidants include:

  • Jones reagent (CrO₃/H₂SO₄)

  • TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl)

Critical Analysis

  • Enzymatic vs. Chemical Methods : Enzymatic reduction offers superior stereoselectivity and milder conditions, making it industrially preferred .

  • Ester Stability : Methyl esters hydrolyze faster than tert-butyl analogs, necessitating careful handling in aqueous media .

  • Functional Group Compatibility : The cyano group’s stability under reducing/acidic conditions enables sequential modifications .

Scientific Research Applications

Pharmaceutical Applications

1.1 Atorvastatin Production

Methyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate serves as a crucial chiral intermediate in the synthesis of atorvastatin. Atorvastatin is part of the statin class of drugs, which are employed to manage cholesterol levels and reduce cardiovascular disease risk. The compound's structural features facilitate its incorporation into the atorvastatin synthesis pathway, enabling efficient production methods that leverage biocatalysis for higher yields and purity .

1.2 Biocatalytic Synthesis

Recent advancements in enzyme technology have highlighted biocatalytic methods for synthesizing this compound. These methods utilize recombinant microorganisms that express specific enzymes capable of catalyzing the conversion of precursors into this compound under mild conditions. Such processes not only enhance reaction efficiency but also minimize environmental impact compared to traditional chemical synthesis methods .

Research Applications

2.1 Chiral Synthesis Studies

The compound is frequently utilized in research focused on asymmetric synthesis due to its chiral nature. Studies often investigate various catalysts and reaction conditions to optimize the yield and stereoselectivity when synthesizing other chiral compounds from this compound .

2.2 Structural Studies

This compound has been studied for its structural properties using techniques such as NMR spectroscopy and X-ray crystallography. These studies contribute to a better understanding of its reactivity and interaction with biological targets, which is essential for drug design and development .

Mechanism of Action

The mechanism of action of methyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and cyano groups play crucial roles in its reactivity and biological activity. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Physical Properties Comparison
Compound Name Molecular Weight Melting Point (°C) Solubility (Water) Reference
This compound 229.27 g/mol Not reported Low (hydrophobic ester)
tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate 252.73 g/mol 75–77 Moderate (polar chloro)
tert-Butyl (4R,6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate 283.36 g/mol Not reported Low (cyclic ether)
Table 2: Industrial Production Metrics
Compound Name Volumetric Productivity (g/L/h) Enzyme Dosage (% wt) Diastereomeric Excess (de) Reference
This compound 15.2 (mutant HheC) 4–6% >99% de
tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate 8.5 5% ketoreductase >99% de

Biological Activity

Methyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate is a compound with significant biological activity, particularly in the context of pharmaceutical applications. This article reviews its biological properties, synthesis methods, and potential therapeutic uses based on diverse research findings.

This compound is a chiral compound that serves as a key intermediate in the synthesis of various statins, which are widely used for cholesterol management. Its structural formula includes a cyano group and two hydroxyl groups that contribute to its biological activities.

Synthesis and Enzymatic Activity

Recent advancements in synthetic methodologies highlight the use of engineered ketoreductases for the enantioselective reduction of prochiral ketones to produce this compound. For instance, a study demonstrated that engineered ketoreductases could achieve over 99.5% enantiomeric excess in the conversion of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate to this compound within 6 hours at 40 °C . This efficiency is critical for large-scale production and underscores the importance of biocatalysis in pharmaceutical chemistry.

Biological Activity

The biological activity of this compound has been explored primarily in relation to its role as an intermediate in statin synthesis. Statins are known for their ability to inhibit HMG-CoA reductase, leading to reduced cholesterol synthesis and improved cardiovascular health. The compound's structural features facilitate its interaction with biological targets involved in lipid metabolism.

Table 1: Biological Activities of this compound

Activity Description
Cholesterol Lowering Acts as an intermediate in statin synthesis which inhibits cholesterol synthesis.
Antioxidant Potential May exhibit antioxidant properties due to hydroxyl groups; further studies needed.
Enzyme Inhibition Potentially inhibits enzymes involved in lipid metabolism; specific targets under investigation.

Case Studies and Research Findings

  • Statin Development : Research has shown that this compound is crucial in synthesizing atorvastatin and other statins. These compounds have been extensively studied for their efficacy in lowering LDL cholesterol levels and reducing cardiovascular disease risk .
  • Enzymatic Studies : A study reported that variants of ketoreductase enzymes exhibited significantly enhanced activity when catalyzing the reduction of substrates related to this compound. For example, a specific variant showed a tenfold increase in activity compared to the wild-type enzyme . This highlights the potential for optimizing enzymatic pathways to improve yields of biologically active compounds.

Future Directions

Research into this compound should focus on:

  • Mechanistic Studies : Understanding the specific mechanisms by which this compound interacts with biological targets could lead to novel therapeutic applications.
  • Toxicological Assessments : Evaluating the safety profile of this compound and its derivatives is essential for potential clinical use.
  • Expanded Applications : Beyond its role in statin synthesis, exploring other therapeutic areas where this compound may be beneficial could yield new insights into its utility.

Q & A

Q. How can the stereochemical purity of methyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate be validated during synthesis?

  • Methodological Answer: Use chiral chromatography (e.g., HPLC with a chiral stationary phase) coupled with polarimetry or circular dichroism (CD) spectroscopy to confirm enantiomeric excess. Nuclear Overhauser Effect (NOE) NMR experiments can resolve spatial arrangements of substituents, while X-ray crystallography provides definitive stereochemical assignments. Cross-validate results with computational simulations of expected spectra (e.g., DFT-based NMR chemical shift predictions) .

Q. What spectroscopic techniques are optimal for characterizing the hydroxyl and cyano groups in this compound?

  • Methodological Answer:
  • Hydroxyl groups: Employ 1H^1H-NMR (δ ~1–5 ppm for OH protons, though exchange broadening may occur) and 13C^{13}C-NMR (δ ~60–100 ppm for C-OH). Use deuterium exchange or D2 _2O shaking to confirm proton assignments.
  • Cyano group: Utilize IR spectroscopy (sharp absorption ~2200–2260 cm1^{-1}) and 13C^{13}C-NMR (δ ~115–120 ppm). Confirm via derivatization (e.g., hydrolysis to carboxylic acid followed by LC-MS analysis) .

Q. What synthetic routes are reported for this compound, and how can yield be optimized?

  • Methodological Answer: Asymmetric catalysis (e.g., enzymatic reduction or transition-metal-catalyzed hydrogenation) is critical for stereocontrol. Use Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading, solvent polarity). Monitor intermediates via LC-MS. For hydroxyl protection, consider tert-butyldimethylsilyl (TBDMS) groups to prevent side reactions .

Advanced Research Questions

Q. How can computational methods streamline the design of enantioselective syntheses for this compound?

  • Methodological Answer: Apply quantum chemical calculations (e.g., DFT) to model transition states and predict enantioselectivity. Tools like Gaussian or ORCA can simulate reaction pathways. Pair with machine learning (ML) algorithms trained on asymmetric catalysis datasets to identify optimal catalysts/conditions. Validate predictions using high-throughput microreactor screening .

Q. What strategies resolve contradictions in kinetic vs. thermodynamic product ratios during synthesis?

  • Methodological Answer: Perform time-resolved in-situ IR or Raman spectroscopy to monitor reaction progress. Use variable-temperature NMR to assess equilibrium states. Adjust solvent polarity (e.g., switch from THF to DMF) to favor kinetic control or employ additives (e.g., crown ethers) to stabilize intermediates. Compare experimental data with computational free-energy profiles .

Q. How do solvent effects influence the stability of the diastereomeric intermediates in this compound’s synthesis?

  • Methodological Answer: Conduct solvatochromic studies using Kamlet-Taft or Hansen solubility parameters to correlate solvent polarity/polarizability with intermediate stability. Use molecular dynamics (MD) simulations to model solvation shells. Experimentally validate via kinetic studies in solvents like acetonitrile (polar aprotic) vs. toluene (nonpolar) .

Q. What advanced separation techniques are effective for isolating diastereomers or regioisomers of this compound?

  • Methodological Answer: Use simulated moving bed (SMB) chromatography for large-scale separations. For analytical-scale work, employ supercritical fluid chromatography (SFC) with chiral columns. Pair with hyphenated techniques like LC-NMR or LC-IR for real-time structural verification .

Data Analysis & Experimental Design

Q. How can factorial design improve the optimization of reaction conditions for this compound?

  • Methodological Answer: Implement a 2k^k factorial design to test variables (e.g., temperature, pH, catalyst type). Use ANOVA to identify significant factors. For example, a 3-factor design (temperature, solvent, catalyst loading) can reveal interactions between parameters. Follow with response surface methodology (RSM) to pinpoint optimal conditions .

Q. What bioinformatics or cheminformatics tools are recommended for structure-activity relationship (SAR) studies of derivatives?

  • Methodological Answer: Use tools like Schrödinger’s Maestro for docking studies or RDKit for descriptor calculation. Public databases (PubChem, ChEMBL) provide SAR data for analogous compounds. Apply ML models (e.g., random forests or neural networks) trained on cyano/hydroxyl-containing molecules to predict biological activity .

Q. How can researchers address discrepancies between experimental and computational NMR spectra?

  • Methodological Answer:
    Re-optimize computational parameters (e.g., solvent model, basis set) in software like ADF or NWChem. Check for conformational flexibility via molecular dynamics (MD) simulations. Experimentally, use variable-temperature NMR to assess dynamic effects. Cross-reference with solid-state NMR if crystallinity permits .

Applications in Pharmaceutical Research

Q. What in vitro assays are suitable for evaluating the metabolic stability of this compound?

  • Methodological Answer:
    Use liver microsomal assays (human or rodent) to measure CYP450-mediated degradation. Monitor via LC-MS/MS. Assess plasma stability using simulated gastric/intestinal fluids. Pair with PAMPA (Parallel Artificial Membrane Permeability Assay) to predict bioavailability .

Q. How can the compound’s potential as a prodrug be assessed?

  • Methodological Answer:
    Hydrolyze the methyl ester under physiological conditions (pH 7.4 buffer, 37°C) and quantify the free acid via HPLC. Test activation in cell lysates or serum. Use molecular modeling to predict esterase binding. Compare pharmacokinetic profiles (Cmax_{max}, Tmax_{max}) of prodrug vs. active form .

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